2-(6-Chloropyrazin-2-YL)ethanamine
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Overview
Description
2-(6-Chloropyrazin-2-yl)ethanamine is an organic compound that belongs to the class of aminopyrazines. It contains an amino group attached to a pyrazine ring, specifically at the 2-position, with a chlorine atom at the 6-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Chloropyrazin-2-yl)ethanamine can be achieved through several methods. One common approach involves the nucleophilic substitution of 2,6-dichloropyrazine with ethanamine. This reaction typically requires a base, such as sodium hydroxide, and is carried out in a polar solvent like dimethylformamide (DMF) at elevated temperatures .
Another method involves the Buchwald-Hartwig amination, where 2,6-dichloropyrazine is reacted with ethanamine in the presence of a palladium catalyst and a suitable ligand. This method offers high yields and is widely used in industrial settings .
Industrial Production Methods
In industrial production, the synthesis of this compound often employs continuous flow reactors to ensure efficient mixing and heat transfer. This setup allows for better control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(6-Chloropyrazin-2-yl)ethanamine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 6-position can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide, DMF, elevated temperatures.
Oxidation: Hydrogen peroxide, nitric acid, room temperature.
Reduction: Lithium aluminum hydride, anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Various substituted pyrazines.
Oxidation: Nitroso or nitro derivatives.
Reduction: Amines or hydrazines.
Scientific Research Applications
2-(6-Chloropyrazin-2-yl)ethanamine has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of anti-inflammatory and antioxidant agents.
Biological Studies: The compound is used in the development of enzyme inhibitors and receptor antagonists, contributing to the study of various biological pathways.
Industrial Applications: It is employed in the synthesis of agrochemicals and other industrial chemicals due to its versatile reactivity.
Mechanism of Action
The mechanism of action of 2-(6-Chloropyrazin-2-yl)ethanamine involves its interaction with specific molecular targets, such as enzymes and receptors. For example, derivatives of this compound have been shown to inhibit cyclooxygenase enzymes, thereby reducing the production of pro-inflammatory prostaglandins . The amino group allows for hydrogen bonding with active sites, enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2-Amino-6-Chloropyrazine: Similar structure but lacks the ethanamine side chain.
2-(6-Alkyl-pyrazin-2-yl)-1H-benzo[d]imidazole: Contains a benzo[d]imidazole ring fused to the pyrazine.
Uniqueness
2-(6-Chloropyrazin-2-yl)ethanamine is unique due to its combination of the pyrazine ring with an ethanamine side chain, which provides distinct reactivity and biological activity. This structural feature allows for the formation of diverse derivatives with potential therapeutic applications .
Properties
CAS No. |
1196151-47-9 |
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Molecular Formula |
C6H8ClN3 |
Molecular Weight |
157.60 g/mol |
IUPAC Name |
2-(6-chloropyrazin-2-yl)ethanamine |
InChI |
InChI=1S/C6H8ClN3/c7-6-4-9-3-5(10-6)1-2-8/h3-4H,1-2,8H2 |
InChI Key |
FRYUUJOBQGTPBK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=C(C=N1)Cl)CCN |
Origin of Product |
United States |
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